molecular formula C17H16ClN3O2S B2464730 N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide CAS No. 854004-20-9

N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide

Cat. No.: B2464730
CAS No.: 854004-20-9
M. Wt: 361.84
InChI Key: ISKQPQWGYRQVJD-UHFFFAOYSA-N
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Description

N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a synthetic organic compound that features a thiazole ring, a chlorobenzyl group, and a furan ring

Scientific Research Applications

N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving thiazole and furan rings.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-2-ylmethyl halide and a palladium catalyst.

    Formation of the Final Compound: The final step involves the condensation of the intermediate compounds to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide: can be compared with other thiazole and furan derivatives, such as:

Uniqueness

    Structural Features: The combination of a thiazole ring, chlorobenzyl group, and furan ring in a single molecule is unique and can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c18-13-5-3-12(4-6-13)8-15-10-20-17(24-15)21-16(22)11-19-9-14-2-1-7-23-14/h1-7,10,19H,8-9,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKQPQWGYRQVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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